Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is an organic compound that features a brominated imidazole ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by the introduction of the tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The tetrahydropyran moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydropyran moiety may also contribute to the compound’s overall activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-(tetrahydro-2H-furan-4-YL)-1H-imidazole-5-carboxylate: Similar structure but with a furan ring instead of a pyran ring.
Methyl 4-chloro-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate: Chlorine atom instead of bromine.
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-4-carboxylate: Different position of the carboxylate group.
Uniqueness
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is unique due to the specific combination of the brominated imidazole ring and the tetrahydropyran moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 5-bromo-2-(oxan-4-yl)-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-8(11)13-9(12-7)6-2-4-16-5-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYBEKZPIDMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=N1)C2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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